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Compound of Interest

Compound Name: Navafenterol saccharinate

Cat. No.: B605785

An in-depth guide for researchers and drug development professionals on the efficacy and
safety of the novel MABA, navafenterol, with a comparative look at the alternative, batefenterol.

This guide provides a comprehensive overview of the Phase 2 clinical trial data for
navafenterol saccharinate, a single-molecule muscarinic antagonist and (32-adrenergic
agonist (MABA) in development for the treatment of chronic obstructive pulmonary disease
(COPD). The efficacy and safety of navafenterol are compared with another MABA,
batefenterol, offering researchers and drug development professionals a detailed analysis of
their performance in a clinical setting.

Efficacy Data: Head-to-Head Comparison

The primary measure of efficacy in clinical trials for COPD is the improvement in lung function,
most commonly assessed by the forced expiratory volume in one second (FEV1). The following
tables summarize the key efficacy findings from the Phase 2 trials of navafenterol and
batefenterol.

Lung Function Improvement: FEV1
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Safety and Tolerability

Both navafenterol and batefenterol were generally well-tolerated in their respective Phase 2

trials. The following table summarizes the key safety findings.
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Mechanism of Action: A Dual Approach to
Bronchodilation

Navafenterol functions as a MABA, combining the actions of a muscarinic antagonist and a 32-
adrenergic agonist in a single molecule. This dual mechanism targets two key pathways in the
pathophysiology of COPD to induce bronchodilation.
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Caption: Dual signaling pathway of Navafenterol.

Experimental Protocols
Phase 2a Trial of Navafenterol (NCT03645434)[1][2]

This was a randomized, double-blind, double-dummy, three-way crossover study. 73 patients
with moderate-to-severe COPD received 14 days of treatment with inhaled navafenterol 600 g
once daily, placebo, and umeclidinium/vilanterol (62.5/25 ug) once daily. There was a 14-21
day washout period between each treatment period.

e Primary Endpoint: Change from baseline in trough FEV1 on day 15. Spirometry was
performed at screening, on day 1 (pre-dose and at various time points post-dose), and on
day 15 (pre-dose).

e Secondary Endpoints:
o Peak FEV1: Assessed on day 1 and day 14.

o COPD Assessment Tool (CAT): A patient-completed questionnaire consisting of 8 items,
each scored on a 6-point scale (0-5). The total score ranges from 0-40, with higher scores
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indicating a greater impact of COPD on the patient's life. Administered at screening and on
day 15.

o Breathlessness, Cough and Sputum Scale (BCSS): A 3-item patient-reported outcome
measure where each symptom is rated on a 5-point scale (0-4). The total score ranges
from 0-12, with higher scores indicating greater symptom severity. Assessed daily.
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Caption: Navafenterol Phase 2a trial workflow.
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Phase 2b Trial of Batefenterol[3][4]

This was a randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study.
Patients with moderate-to-severe COPD were randomized to receive one of five doses of
batefenterol (37.5, 75, 150, 300, or 600 pg), placebo, or umeclidinium/vilanterol (62.5/25 Q)
once daily for 28 days.

e Primary Endpoint: Change from baseline in weighted mean FEV1 over 0-6 hours post-dose
on day 28.

e Secondary Endpoint: Change from baseline in trough FEV1 on day 28.

Conclusion

Phase 2 data demonstrate that navafenterol saccharinate is an effective and well-tolerated
bronchodilator in patients with moderate-to-severe COPD. lIts efficacy in improving lung
function and patient-reported symptoms is comparable to the established combination therapy
of umeclidinium/vilanterol. The safety profile of navafenterol was similar to that of placebo and
the active comparator.

When compared to another MABA, batefenterol, both molecules show significant
improvements in lung function versus placebo. A direct comparison is challenging due to
differences in trial design and the endpoints assessed. However, both drugs represent a
promising new class of single-molecule therapies for COPD. Further Phase 3 studies will be
crucial to fully establish the long-term efficacy, safety, and clinical utility of navafenterol in the
management of COPD.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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